molecular formula C8H5F3O3 B141532 2,3,4-Trifluoro-5-methoxybenzoic acid CAS No. 38233-47-5

2,3,4-Trifluoro-5-methoxybenzoic acid

Cat. No. B141532
CAS RN: 38233-47-5
M. Wt: 206.12 g/mol
InChI Key: CGMSFYATZQKRJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,3,4-Trifluoro-5-methoxybenzoic acid has been explored in various studies. For instance, the synthesis of di- and triorganotin(IV) derivatives with 2,4,5-trifluoro-3-methoxybenzoic acid has been achieved, yielding eight new organotin(IV) complexes characterized by elemental, IR, 1H, and 13C NMR spectra analyses, with some structures determined by X-ray crystallography . Another study describes the efficient synthesis of a library of 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids through fluoride-mediated alkylation, utilizing ion-exchange resins to achieve high purity of the products .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been extensively characterized. X-ray crystallography revealed that the geometries at the tin atoms in some organotin(IV) complexes are five-coordinated, while others are six-coordinated. These structures consist of 1D chains built up by intermolecular C–H⋯F weak hydrogen bonding and C–F⋯F weak non-hydrogen interactions, forming a 2D network in the crystal lattice . In another study, the title compound 3-chloro-2,4,5-trifluorobenzoic acid was prepared, and its crystal structure showed that the carboxyl group is twisted relative to the benzene ring, with molecules linked into dimers by O–H⋯O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated, such as the inactivation of catechol O-methyltransferase by 5-hydroxy-3-mercapto-4-methoxybenzoic acid, which acts as a noncompetitive inhibitor and potentially an affinity-labeling reagent for the enzyme . Additionally, the Claisen rearrangement of 5-allyloxy-2-hydroxybenzoic acid and esters catalyzed by trifluoroacetic acid has been reported, leading to the efficient synthesis of various compounds through regioselective rearrangement and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been determined using various spectroscopic methods. IR, 1H, and 13C NMR spectra analyses have been employed to characterize the organotin(IV) complexes . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance spectroscopy (NMR) have been used to determine the structures of intermediates and target compounds in other synthesis studies . Quantum chemical calculations have also been performed to optimize molecular structures and calculate properties such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential .

Scientific Research Applications

Organotin Complexes Synthesis

  • Triorganotin(IV) complexes involving 2,4,5-trifluoro-3-methoxybenzoic acid were synthesized and characterized. These complexes demonstrated unique crystal structures and potential applications in materials science (Ma, Han, & Zhang, 2007).

Cholinesterase Inhibitors Development

  • The conversion of 4-methoxybenzoic acid into cholinesterase inhibitors was researched. This highlights its potential use in developing treatments for conditions like Alzheimer's disease (Arfan et al., 2018).

Microflow Process in Chemical Synthesis

  • The synthesis of 2,4,5-trifluorobenzoic acid using a microflow process demonstrates the compound's role in streamlining pharmaceutical and materials science production (Deng et al., 2015).

Metalation and Functionalization Studies

  • Investigations into the metalation of difluorophenols and trifluorophenols, including 2,3,4-trifluorophenol, have provided insights into the creation of hydroxybenzoic acids with potential utility in diverse chemical syntheses (Marzi, Gorecka, & Schlosser, 2004).

Nonlinear Optical Properties

  • A study on 3-methoxy-2,4,5-trifluorobenzoic acid analyzed its vibrational, electronic, and optical properties, indicating its use in materials with nonlinear optical characteristics (Jeyavijayan & Murugan, 2020).

Bifunctional Sensor Development

  • A dinuclear terbium complex based on 2,4,5-Trifluoro-3-methoxybenzoic acid was developed as a highly sensitive and selective bifunctional sensor for detecting certain ions, illustrating the compound's potential in analytical chemistry (Zhao et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2,3,4-trifluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMSFYATZQKRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621054
Record name 2,3,4-Trifluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluoro-5-methoxybenzoic acid

CAS RN

38233-47-5
Record name 2,3,4-Trifluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2,3,4-trifluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hayashi, N Ishikawa - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
Diazotization of tetrafluoroanthranilic acid with nitrosylsulfuric acid in acetic acid gave a ring-hydroxylated, stable diazonium salt 4, which was isolated in high yield. Several reactions on …
Number of citations: 5 www.journal.csj.jp

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